2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with methoxy, methyl, and tosylpyrrolidinyl groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tosylpyrrolidinyl group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine, while reduction of the pyridine ring can produce a piperidine derivative.
Scientific Research Applications
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the tosylpyrrolidinyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in having a methoxy group and a pyridine ring but lacks the tosylpyrrolidinyl group.
Thiazolo[4,5-b]pyridines: These compounds also feature a pyridine ring but are fused with a thiazole ring, offering different pharmacological properties.
Uniqueness
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosylpyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-8-15(9-7-13)24(21,22)20-10-4-5-17(20)16-12-19-18(23-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3 |
InChI Key |
XDKBHKKPCQTAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)OC |
Origin of Product |
United States |
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